2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one]
Overview
Description
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] is a useful research compound. Its molecular formula is C26H24N4O6S2 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] is 552.11372685 g/mol and the complexity rating of the compound is 972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-3100, also known as 2,2’-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one], primarily targets the RhoA/serum response factor (SRF) pathway . The key target within this pathway is the myocardin-related transcription factor A (MRTF-A) . MRTF-A plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-3100 acts as an inhibitor of the RhoA/SRF pathway . It inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
The RhoA/SRF pathway is a key biochemical pathway affected by CCG-3100 . This pathway is involved in the regulation of gene expression, cell growth, and cell differentiation . By inhibiting this pathway, CCG-3100 can potentially suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence are often used to predict these properties .
Result of Action
The inhibition of the RhoA/SRF pathway by CCG-3100 leads to a decrease in the nuclear accumulation of MRTF-A . This results in the suppression of several cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This can potentially lead to the suppression of various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-35-19-11-15(3-5-17(19)31)13-21-23(33)27-25(37-21)29-7-9-30(10-8-29)26-28-24(34)22(38-26)14-16-4-6-18(32)20(12-16)36-2/h3-6,11-14,31-32H,7-10H2,1-2H3/b21-13-,22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHTENFBMLRKJ-VOKWCDJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)C(=CC5=CC(=C(C=C5)O)OC)S4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)/C(=C/C5=CC(=C(C=C5)O)OC)/S4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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